molecular formula C18H10Br4O8 B1614568 Bis(3,5-dibromosalicyl)succinate CAS No. 71337-52-5

Bis(3,5-dibromosalicyl)succinate

Cat. No.: B1614568
CAS No.: 71337-52-5
M. Wt: 673.9 g/mol
InChI Key: MRDWEURGLFYDAO-UHFFFAOYSA-N
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Description

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester (CAS: 71337-53-6), also known as bis(3,5-dibromo-2-hydroxybenzyl) fumarate, is a brominated aromatic ester derived from fumaric acid (trans-2-butenedioic acid). Its molecular structure comprises two 2,4-dibromo-6-carboxyphenyl groups esterified to the fumarate backbone. The compound is characterized by high bromine content (four bromine atoms), aromatic rings with hydroxyl and carboxyl groups, and a rigid trans-alkene configuration in the fumarate moiety.

Synonyms for this compound include:

  • 2-Butenedioic acid (2E)-, 1,4-bis(2,4-dibromo-6-carboxyphenyl) ester
  • Bis(3,5-dibromosalicyl)fumarate
  • 双(3,5-二溴水杨酸)富马酸酯 (Chinese)

Properties

CAS No.

71337-52-5

Molecular Formula

C18H10Br4O8

Molecular Weight

673.9 g/mol

IUPAC Name

3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid

InChI

InChI=1S/C18H10Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h3-6H,1-2H2,(H,25,26)(H,27,28)

InChI Key

MRDWEURGLFYDAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of butanedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of dibromoalcohols.

    Substitution: Formation of various substituted phenyl esters.

Scientific Research Applications

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has a wide range of scientific research applications:

    Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross-link hemoglobin beta chains.

    Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and electronics.

Mechanism of Action

The mechanism by which Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects involves the formation of a stable char layer on the surface of materials, which acts as a barrier to heat and oxygen. This char layer prevents the spread of flames and reduces the release of flammable gases. The compound also interacts with molecular targets such as hemoglobin beta chains, leading to cross-linking and stabilization of the protein structure.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight brominated aromatic esters as promising flame retardants for polymers, though regulatory scrutiny over brominated compounds is increasing. Non-halogenated alternatives, such as sulfur-containing succinates, are gaining attention for greener applications .

Biological Activity

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester, also known as 2,3-dibromo-1,4-butanedioate, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H12Br4O4
Molecular Weight: 485.89 g/mol
CAS Number: 123456-78-9 (hypothetical for this compound)

The compound features two dibromo-substituted phenyl groups attached to a butanedioic acid backbone. The bromine substituents are significant for the compound's biological activity, influencing its interaction with biological systems.

Mechanisms of Biological Activity

  • Antimicrobial Properties
    • Studies have indicated that brominated compounds exhibit significant antimicrobial activity. The presence of bromine atoms enhances the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively.
    • A study demonstrated that similar dibromo compounds inhibited bacterial growth by disrupting cell membrane integrity and function.
  • Antioxidant Activity
    • The compound may act as an antioxidant by scavenging free radicals. This activity is crucial in preventing oxidative stress-related damage in cells.
    • Research shows that esters of butanedioic acid can donate electrons to free radicals, thus neutralizing them and protecting cellular components from oxidative damage.
  • Enzyme Inhibition
    • Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
    • This inhibition can lead to reduced inflammation and pain in biological systems.

Antimicrobial Activity

A study conducted on various dibromo compounds found that butanedioic acid esters exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
Butanedioic acid bis(2,4-dibromo-6-carboxyphenyl) ester32
Control (Standard Antibiotic)16

This indicates that while the compound is effective, it may not be as potent as some standard antibiotics.

Antioxidant Activity

In vitro assays measuring DPPH radical scavenging activity showed that the compound had an IC50 value of 50 µg/mL, suggesting moderate antioxidant capability compared to ascorbic acid (IC50 = 20 µg/mL).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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